molecular formula C17H12Cl2FN3O B3590605 2,6-dichloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzamide

2,6-dichloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzamide

Cat. No.: B3590605
M. Wt: 364.2 g/mol
InChI Key: YIDBNVLCNKCCIE-UHFFFAOYSA-N
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Description

2,6-dichloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at positions 2 and 6 on the benzamide ring, a fluorobenzyl group attached to the nitrogen atom, and a pyrazolyl group at the 4-position of the pyrazole ring

Preparation Methods

The synthesis of 2,6-dichloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,6-dichlorobenzoyl chloride and 4-fluorobenzylamine.

    Formation of Benzamide: The 2,6-dichlorobenzoyl chloride is reacted with 4-fluorobenzylamine in the presence of a base such as triethylamine to form 2,6-dichloro-N-(4-fluorobenzyl)benzamide.

    Pyrazole Formation: The benzamide is then reacted with hydrazine hydrate to form the pyrazole ring, resulting in the final product, this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2,6-dichloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The chlorine atoms on the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

2,6-dichloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with specific biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Research: It is used as a tool compound to study the mechanisms of action of various biological pathways and to identify potential therapeutic targets.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

2,6-dichloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzamide can be compared with other similar compounds, such as:

    2,6-dichloro-N-(4-fluorobenzyl)benzamide: This compound lacks the pyrazole ring and may have different biological activities and properties.

    N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound has a different substitution pattern on the benzamide ring and may exhibit different chemical reactivity and biological effects.

    6-chloro-2-(4-fluorobenzyl)-1H-benzimidazole: This compound contains a benzimidazole ring instead of a pyrazole ring and may have different pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the pyrazole and benzamide moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2,6-dichloro-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2FN3O/c18-14-2-1-3-15(19)16(14)17(24)22-13-8-21-23(10-13)9-11-4-6-12(20)7-5-11/h1-8,10H,9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDBNVLCNKCCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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